REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>CN(C=O)C>[C:14]1([C:12](=[O:13])[CH2:11][O:3][C:4]2[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 5 h until the starting material
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
consumed
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluted by hexane:ethyl acetate (1:1)
|
Type
|
CUSTOM
|
Details
|
the correct product was obtained as a white solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(COC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |